1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

Catalog No.
S12624233
CAS No.
M.F
C18H16BrN5O3
M. Wt
430.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl...

Product Name

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxypyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C18H16BrN5O3/c1-27-15-5-3-12(8-20-15)21-18(26)10-6-16(25)24(9-10)17-13-4-2-11(19)7-14(13)22-23-17/h2-5,7-8,10H,6,9H2,1H3,(H,21,26)(H,22,23)

InChI Key

SSYZJSLEQIRANP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes an indazole moiety, a pyridine derivative, and a pyrrolidine carboxamide group. Its molecular formula is C15H15BrN4O3C_{15}H_{15}BrN_{4}O_{3}, and it has a molecular weight of approximately 373.21 g/mol. The presence of bromine in the indazole ring and methoxy and pyridine groups contributes to its potential biological activity and chemical reactivity.

Typical of amides and heterocycles. Notably, it may undergo:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, leading to derivatives with varied biological properties.
  • Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, releasing the corresponding acid and amine.
  • Cyclization reactions: The pyrrolidine ring can participate in cyclization reactions, potentially forming more complex structures.

1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide exhibits promising biological activities:

  • Anticancer properties: Compounds with indazole structures have been shown to inhibit cancer cell proliferation.
  • Antimicrobial effects: Similar compounds suggest potential effectiveness against various bacterial strains.
  • Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic potential.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the indazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide.
  • Pyridine substitution: The methoxy group on the pyridine can be introduced through methylation reactions followed by coupling with the indazole derivative.
  • Final coupling: The final step often involves coupling the pyrrolidine carboxamide with the indazole-pyridine intermediate.

The unique structure of 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide suggests various applications:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer or infectious diseases.
  • Research tool: It can be utilized in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies indicate that it may interact with specific protein targets involved in cancer pathways, potentially leading to inhibition of tumor growth. Further studies using techniques like molecular docking and surface plasmon resonance could elucidate these interactions more clearly.

Several compounds share structural similarities with 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-1H-indazoleIndazole coreLacks the pyrrolidine and methoxy groups
N-(6-methoxy-3-pyridyl)acetamidePyridine derivativeSimpler structure without indazole
5-Oxo-N-(pyridin-2-yl)pentanamideDifferent carbon skeletonLacks bromine substitution
1-Methylindazole derivativesIndazole coreVarying methyl substitutions

These compounds highlight the unique combination of functional groups present in 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide, which may contribute to its distinct biological activity compared to structurally similar compounds.

Evolution of Indazole Synthesis and Applications

Indazoles, characterized by a fused 6–5 bicyclic structure with adjacent nitrogen atoms, emerged as critical scaffolds in medicinal chemistry following the discovery of their structural similarities to indoles and benzimidazoles. Early synthetic routes relied on hydrazine derivatives, which posed safety challenges due to hydrazine’s toxicity. The Cadogan cyclization, developed in the 1970s, enabled reductive formation of 2H-indazoles from nitro imines but required harsh conditions (>150°C) and limited substitution patterns.

A paradigm shift occurred with the Davis–Beirut reaction (DBR), which introduced redox-neutral conditions for constructing 2H-indazoles via nitroso imine intermediates. This method allowed diverse substitutions at the C3 position, a previous limitation in indazole synthesis. For example, polycyclic indazoles with thiol or ether tethers became accessible through DBR, enabling late-stage modifications such as Sonogashira couplings and dipolar cycloadditions. These advances directly informed the design of modern indazole derivatives, including the 6-bromo-1H-indazol-3-yl moiety in the target compound.

Biological Relevance of Indazole Derivatives

Indazoles exhibit broad bioactivity due to their ability to mimic purine bases and interact with ATP-binding pockets in kinases. The 1H-tautomer predominates in physiological conditions, enabling hydrogen bonding with protein residues. Bromination at C6, as seen in the target compound, enhances electrophilicity and π-stacking interactions—a strategy validated in anticancer agents like midostaurin.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

429.04365 g/mol

Monoisotopic Mass

429.04365 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types